Cas no 873673-30-4 (N-(3,5-dimethylphenyl)-5-ethyl-2-methoxybenzene-1-sulfonamide)

N-(3,5-dimethylphenyl)-5-ethyl-2-methoxybenzene-1-sulfonamide 化学的及び物理的性質
名前と識別子
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- N-(3,5-dimethylphenyl)-5-ethyl-2-methoxybenzenesulfonamide
- N-(3,5-dimethylphenyl)-5-ethyl-2-methoxybenzene-1-sulfonamide
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- インチ: 1S/C17H21NO3S/c1-5-14-6-7-16(21-4)17(11-14)22(19,20)18-15-9-12(2)8-13(3)10-15/h6-11,18H,5H2,1-4H3
- InChIKey: MSOBSDCMBNCZPP-UHFFFAOYSA-N
- ほほえんだ: S(=O)(=O)(NC1C=C(C)C=C(C)C=1)C1=CC(CC)=CC=C1OC
N-(3,5-dimethylphenyl)-5-ethyl-2-methoxybenzene-1-sulfonamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F3179-0497-5μmol |
N-(3,5-dimethylphenyl)-5-ethyl-2-methoxybenzene-1-sulfonamide |
873673-30-4 | 90%+ | 5μmol |
$63.0 | 2023-08-01 | |
Life Chemicals | F3179-0497-30mg |
N-(3,5-dimethylphenyl)-5-ethyl-2-methoxybenzene-1-sulfonamide |
873673-30-4 | 90%+ | 30mg |
$119.0 | 2023-08-01 | |
Life Chemicals | F3179-0497-4mg |
N-(3,5-dimethylphenyl)-5-ethyl-2-methoxybenzene-1-sulfonamide |
873673-30-4 | 90%+ | 4mg |
$66.0 | 2023-08-01 | |
Life Chemicals | F3179-0497-50mg |
N-(3,5-dimethylphenyl)-5-ethyl-2-methoxybenzene-1-sulfonamide |
873673-30-4 | 90%+ | 50mg |
$160.0 | 2023-08-01 | |
Life Chemicals | F3179-0497-10μmol |
N-(3,5-dimethylphenyl)-5-ethyl-2-methoxybenzene-1-sulfonamide |
873673-30-4 | 90%+ | 10μmol |
$69.0 | 2023-08-01 | |
Life Chemicals | F3179-0497-15mg |
N-(3,5-dimethylphenyl)-5-ethyl-2-methoxybenzene-1-sulfonamide |
873673-30-4 | 90%+ | 15mg |
$89.0 | 2023-08-01 | |
Life Chemicals | F3179-0497-3mg |
N-(3,5-dimethylphenyl)-5-ethyl-2-methoxybenzene-1-sulfonamide |
873673-30-4 | 90%+ | 3mg |
$63.0 | 2023-08-01 | |
Life Chemicals | F3179-0497-75mg |
N-(3,5-dimethylphenyl)-5-ethyl-2-methoxybenzene-1-sulfonamide |
873673-30-4 | 90%+ | 75mg |
$208.0 | 2023-08-01 | |
Life Chemicals | F3179-0497-2μmol |
N-(3,5-dimethylphenyl)-5-ethyl-2-methoxybenzene-1-sulfonamide |
873673-30-4 | 90%+ | 2μmol |
$57.0 | 2023-08-01 | |
Life Chemicals | F3179-0497-20mg |
N-(3,5-dimethylphenyl)-5-ethyl-2-methoxybenzene-1-sulfonamide |
873673-30-4 | 90%+ | 20mg |
$99.0 | 2023-08-01 |
N-(3,5-dimethylphenyl)-5-ethyl-2-methoxybenzene-1-sulfonamide 関連文献
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1. Calcium sulfate hemihydrate whisker reinforced polyvinyl alcohol with improved shape memory effect†Wenpeng Zhao,Chuanhui Gao,Hongfei Sang,Jun Xu,Chuanxing Wang,Yumin Wu RSC Adv., 2016,6, 52982-52986
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Wenna Zhang,Yingxu Wei,Xinqiang Wu,Shutao Xu,Zhongmin Liu Chem. Commun., 2020,56, 8063-8066
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Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076
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Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
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Pintu Maity,Sabir Ahammed,Rabindra Nath Manna,Brindaban C. Ranu Org. Chem. Front., 2017,4, 69-76
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Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
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Boaz Vilozny,Paolo Actis,Daniel Hwang,Bakthan Singaram,Nader Pourmand Nanoscale, 2013,5, 9214-9221
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Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840
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Chaoyang Ge,Wenhao Zhai,Cheng Tian,Shiqi Zhao,Tong Guo,Shuren Sun,Weixi Chen,Guangzhao Ran RSC Adv., 2019,9, 16779-16783
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Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
N-(3,5-dimethylphenyl)-5-ethyl-2-methoxybenzene-1-sulfonamideに関する追加情報
Professional Introduction to N-(3,5-dimethylphenyl)-5-ethyl-2-methoxybenzene-1-sulfonamide (CAS No. 873673-30-4)
N-(3,5-dimethylphenyl)-5-ethyl-2-methoxybenzene-1-sulfonamide (CAS No. 873673-30-4) is a specialized organic compound that has garnered significant attention in the field of chemical and pharmaceutical research. This compound, characterized by its unique structural and functional attributes, represents a promising candidate for various applications in medicinal chemistry and drug development.
The molecular structure of N-(3,5-dimethylphenyl)-5-ethyl-2-methoxybenzene-1-sulfonamide consists of a benzene ring substituted with multiple functional groups, including a sulfonamide moiety. The presence of 3,5-dimethylphenyl and 5-ethyl-2-methoxy groups enhances its chemical reactivity and potential biological activity. This configuration makes it an intriguing subject for further exploration in synthetic chemistry and pharmacological studies.
In recent years, there has been a growing interest in sulfonamide derivatives due to their diverse biological activities. Sulfonamides are well-known for their antimicrobial properties and have been widely used in the development of antibiotics. The introduction of additional substituents, such as the 3,5-dimethylphenyl and 5-ethyl-2-methoxy groups in N-(3,5-dimethylphenyl)-5-ethyl-2-methoxybenzene-1-sulfonamide, aims to enhance its pharmacological profile and improve its efficacy against various pathogens.
The synthesis of N-(3,5-dimethylphenyl)-5-ethyl-2-methoxybenzene-1-sulfonamide involves a series of well-established organic reactions, including sulfonation, alkylation, and methylation. The precise control of reaction conditions is crucial to achieving high yields and purity. Advanced synthetic methodologies have been employed to optimize the synthesis process, ensuring that the final product meets the stringent requirements of pharmaceutical applications.
The pharmacological potential of N-(3,5-dimethylphenyl)-5-ethyl-2-methoxybenzene-1-sulfonamide has been explored through several preclinical studies. These studies have demonstrated its ability to interact with various biological targets, suggesting its potential as an active pharmaceutical ingredient (API) in the treatment of infectious diseases and other therapeutic areas. The compound's unique structural features contribute to its binding affinity and selectivity towards specific enzymes and receptors.
In addition to its antimicrobial properties, N-(3,5-dimethylphenyl)-5-ethyl-2-methoxybenzene-1-sulfonamide has shown promise in other areas of medical research. For instance, it has been investigated for its potential role in modulating inflammatory responses and inhibiting the growth of certain types of cancer cells. These findings highlight the compound's versatility and its potential for broad therapeutic applications.
The development of novel sulfonamide derivatives like N-(3,5-dimethylphenyl)-5-ethyl-2-methoxybenzene-1-sulfonamide
The safety profile of N-(> 873673 - 30 - 4 ) is another critical aspect that has been thoroughly evaluated through toxicological studies. These studies have assessed its acute toxicity, chronic toxicity, and potential side effects. The results have indicated that the compound is well-tolerated at therapeutic doses, making it a promising candidate for further clinical development.
The future prospects for N-(> 873673 - 30 - 4 ) are promising as it continues to be explored in various research settings. Ongoing clinical trials are expected to provide more insights into its therapeutic efficacy and safety profile. Additionally, collaborations between academic institutions and pharmaceutical companies are likely to drive further innovation in the development of sulfonamide-based drugs.
In conclusion,N-( 873673 - 30 - 4 ) represents a significant advancement in the field of medicinal chemistry. Its unique structural features,biological activities,and safety profile make it a valuable compound for therapeutic applications. As research progresses,the full potential of this compound will continue to be uncovered,bolstering efforts to develop novel treatments for various diseases.
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